Broxaldine
Overview
Description
Broxaldine, also known as 5,7-dibromo-2-methyl-8-quinolinol benzoate, is a chemical compound with the molecular formula C₁₇H₁₁Br₂NO₂ and a molecular weight of 421.083 g/mol . It is primarily recognized for its antimicrobial properties, particularly against Clostridium difficile and various fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Broxaldine can be synthesized through the esterification of 5,7-dibromo-2-methyl-8-quinolinol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the quinolinol moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinol derivatives.
Scientific Research Applications
Broxaldine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving antimicrobial activity, particularly against Clostridium difficile and fungal pathogens.
Medicine: Investigated for its potential use as an antiprotozoal and antifungal agent.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
Broxaldine exerts its antimicrobial effects by inhibiting the growth and viability of microorganisms. It targets the cellular machinery of pathogens, disrupting essential processes such as DNA replication and protein synthesis. The compound’s bromine atoms play a crucial role in its antimicrobial activity by enhancing its binding affinity to microbial targets .
Comparison with Similar Compounds
5,7-dibromo-8-hydroxyquinoline: Shares a similar quinolinol structure but lacks the benzoate ester group.
2-methyl-8-hydroxyquinoline: Similar core structure but without the bromine atoms.
8-hydroxyquinoline: A simpler analog without the methyl and bromine substitutions.
Uniqueness of Broxaldine: this compound’s unique combination of bromine atoms and the benzoate ester group enhances its antimicrobial properties compared to its analogs. The presence of bromine atoms increases its reactivity and binding affinity to microbial targets, making it a more potent antimicrobial agent .
Properties
IUPAC Name |
(5,7-dibromo-2-methylquinolin-8-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTPLVAAROHGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863245 | |
Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3684-46-6 | |
Record name | 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3684-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broxaldine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Broxaldine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROXALDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is brobenzoxaldine commonly used for in a clinical setting?
A1: Brobenzoxaldine, often combined with broxyquinoline, is indicated for the treatment of intestinal amoebiasis. [] It has demonstrated efficacy in eliminating the parasite in a significant proportion of patients. [] Additionally, there are investigations into its potential use against giardiasis. [, ]
Q2: Are there any reports of adverse effects associated with brobenzoxaldine administration?
A2: While generally considered safe and effective at therapeutic doses, [] a study reported transient paresthesia in one volunteer subject during treatment with a brobenzoxaldine and broxyquinoline combination. [] Another study documented a case of impaired exercise tolerance in a healthy individual taking the same drug combination. [] Notably, a study in dogs revealed more severe toxic effects, including neurological symptoms, weight loss, and even death at higher doses. []
Q3: How does brobenzoxaldine compare to other treatments for intestinal amoebiasis?
A3: While the provided research focuses on brobenzoxaldine and its combination with broxyquinoline, it lacks direct comparisons with other established treatments for intestinal amoebiasis. Further research is needed to determine its relative efficacy and safety profile compared to alternative therapies.
Q4: What is the mechanism of action of brobenzoxaldine against Entamoeba histolytica?
A4: The provided research does not delve into the specific molecular mechanisms by which brobenzoxaldine exerts its anti-amoebic effects. Further studies are necessary to elucidate its interaction with potential targets within the parasite.
Q5: Beyond intestinal amoebiasis, are there other potential applications for brobenzoxaldine?
A5: Some studies explored its activity against other parasites like Giardia lamblia and even its potential in treating leprosy, although with limited success. [, , ] Additionally, brobenzoxaldine has shown antifungal activity in specific laboratory settings. []
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